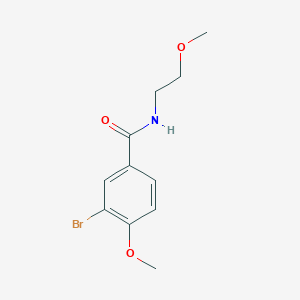![molecular formula C13H17N3O2S B318650 4-{[(pentanoylamino)carbothioyl]amino}benzamide](/img/structure/B318650.png)
4-{[(pentanoylamino)carbothioyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(pentanoylamino)carbothioyl]amino}benzamide is an organic compound with the molecular formula C13H17N3O2S It is a derivative of benzamide, characterized by the presence of a pentanoylcarbamothioyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(pentanoylamino)carbothioyl]amino}benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
Industrial production methods for benzamide derivatives, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(pentanoylamino)carbothioyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of functionalized benzamide derivatives .
Aplicaciones Científicas De Investigación
4-{[(pentanoylamino)carbothioyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-{[(pentanoylamino)carbothioyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
4-{[(pentanoylamino)carbothioyl]amino}benzamide can be compared with other benzamide derivatives, such as:
Benzamide: The simplest amide derivative of benzoic acid, used in various industrial applications.
4-Aminobenzamide: Known for its use in biochemical research and as an intermediate in the synthesis of pharmaceuticals.
N-[(Pentanoylcarbamothioyl)amino]benzamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H17N3O2S |
|---|---|
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
4-(pentanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C13H17N3O2S/c1-2-3-4-11(17)16-13(19)15-10-7-5-9(6-8-10)12(14)18/h5-8H,2-4H2,1H3,(H2,14,18)(H2,15,16,17,19) |
Clave InChI |
WJXSKGKVJSHGLX-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N |
SMILES canónico |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(anilinocarbonyl)amino]-N-benzylbenzenesulfonamide](/img/structure/B318568.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B318569.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B318572.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B318573.png)
![2-(4-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B318578.png)
![2-{[2-(4-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B318580.png)
![methyl 2-{[2-(4-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318581.png)
![2-{[2-(4-Methylphenoxy)propanoyl]amino}benzamide](/img/structure/B318583.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B318584.png)





